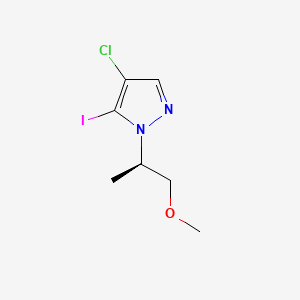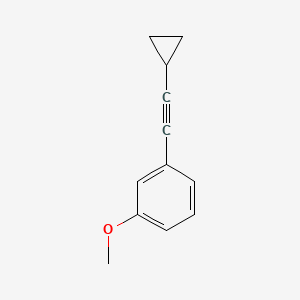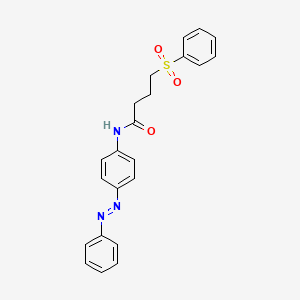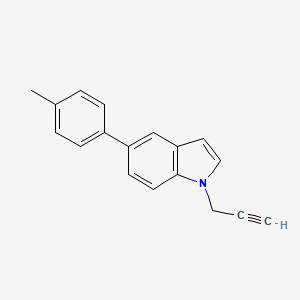![molecular formula C29H24BrN3O6 B14129556 (2,5-dioxopyrrolidin-1-yl) 3-[[4-[5-(3,4-dihydro-2H-chromen-6-yl)-1,3-oxazol-2-yl]pyridin-1-ium-1-yl]methyl]benzoate;bromide](/img/structure/B14129556.png)
(2,5-dioxopyrrolidin-1-yl) 3-[[4-[5-(3,4-dihydro-2H-chromen-6-yl)-1,3-oxazol-2-yl]pyridin-1-ium-1-yl]methyl]benzoate;bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-Succinimidyloxy-carbonyl-phenyl)-methyl-4-(2-(6-(3,4-dihydro-2H-1-benzopyranyl))-5-oxazolyl)-pyridinium bromide is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound features a combination of aromatic rings, pyridinium, oxazole, and succinimidyloxy-carbonyl groups, making it a subject of interest in organic chemistry and medicinal research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Succinimidyloxy-carbonyl-phenyl)-methyl-4-(2-(6-(3,4-dihydro-2H-1-benzopyranyl))-5-oxazolyl)-pyridinium bromide typically involves multiple steps, including the formation of intermediate compounds. The process may start with the preparation of the 3,4-dihydro-2H-1-benzopyran derivative, followed by the introduction of the oxazole ring through cyclization reactions. The final step involves the coupling of the pyridinium bromide with the succinimidyloxy-carbonyl-phenyl group under specific reaction conditions, such as the use of appropriate solvents, catalysts, and temperature control.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. Techniques such as continuous flow synthesis, automated reactors, and advanced purification methods like chromatography and crystallization may be employed.
Chemical Reactions Analysis
Types of Reactions
N-(3-Succinimidyloxy-carbonyl-phenyl)-methyl-4-(2-(6-(3,4-dihydro-2H-1-benzopyranyl))-5-oxazolyl)-pyridinium bromide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The aromatic rings and other functional groups can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice play a crucial role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution reactions can result in a wide range of derivatives with different functional groups.
Scientific Research Applications
N-(3-Succinimidyloxy-carbonyl-phenyl)-methyl-4-(2-(6-(3,4-dihydro-2H-1-benzopyranyl))-5-oxazolyl)-pyridinium bromide has several scientific research applications, including:
Chemistry: Used as a reagent or intermediate in organic synthesis and chemical research.
Biology: Employed in biochemical assays and studies involving enzyme interactions and protein labeling.
Medicine: Investigated for potential therapeutic applications, such as drug development and targeted delivery systems.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which N-(3-Succinimidyloxy-carbonyl-phenyl)-methyl-4-(2-(6-(3,4-dihydro-2H-1-benzopyranyl))-5-oxazolyl)-pyridinium bromide exerts its effects involves interactions with molecular targets such as enzymes, receptors, and proteins. The compound’s unique structure allows it to bind to specific sites, modulating biological pathways and processes. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(3-Succinimidyloxy-carbonyl-phenyl)-methyl-4-(2-(6-(3,4-dihydro-2H-1-benzopyranyl))-5-oxazolyl)-pyridinium chloride
- N-(3-Succinimidyloxy-carbonyl-phenyl)-methyl-4-(2-(6-(3,4-dihydro-2H-1-benzopyranyl))-5-oxazolyl)-pyridinium iodide
Uniqueness
N-(3-Succinimidyloxy-carbonyl-phenyl)-methyl-4-(2-(6-(3,4-dihydro-2H-1-benzopyranyl))-5-oxazolyl)-pyridinium bromide stands out due to its specific combination of functional groups and structural features, which confer unique chemical and biological properties
Properties
Molecular Formula |
C29H24BrN3O6 |
|---|---|
Molecular Weight |
590.4 g/mol |
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-[[4-[5-(3,4-dihydro-2H-chromen-6-yl)-1,3-oxazol-2-yl]pyridin-1-ium-1-yl]methyl]benzoate;bromide |
InChI |
InChI=1S/C29H24N3O6.BrH/c33-26-8-9-27(34)32(26)38-29(35)23-4-1-3-19(15-23)18-31-12-10-20(11-13-31)28-30-17-25(37-28)22-6-7-24-21(16-22)5-2-14-36-24;/h1,3-4,6-7,10-13,15-17H,2,5,8-9,14,18H2;1H/q+1;/p-1 |
InChI Key |
GDSAENPMSJULJN-UHFFFAOYSA-M |
Canonical SMILES |
C1CC2=C(C=CC(=C2)C3=CN=C(O3)C4=CC=[N+](C=C4)CC5=CC(=CC=C5)C(=O)ON6C(=O)CCC6=O)OC1.[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[2-(thiophen-2-yl)ethyl]pyridine-2-carboxamide](/img/structure/B14129497.png)



![N~4~-(4-fluorophenyl)-N~2~-[2-(thiophen-2-yl)ethyl]pteridine-2,4-diamine](/img/structure/B14129513.png)

![2-[(Phenylsulfonyl)amino]-N-(tetrahydro-1,1-dioxido-3-thienyl)-6-benzothiazolecarboxamide](/img/structure/B14129520.png)
![6-Bromo-5-chloro-3-methyl-3H-imidazo[4,5-b]pyridine](/img/structure/B14129528.png)




